molecular formula C12H16BrN3O B7021542 N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide

N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide

Cat. No.: B7021542
M. Wt: 298.18 g/mol
InChI Key: YSVALNXFZRBFAQ-UHFFFAOYSA-N
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Description

N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromopyridine moiety and a piperidine ring, which are connected through an acetamide linkage

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c13-10-4-5-14-11(8-10)15-12(17)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVALNXFZRBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NC=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide typically involves the reaction of 4-bromopyridine-2-amine with 2-piperidin-1-ylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridin-2-yl)-2-piperidin-1-ylacetamide.

    Substitution: N-(4-aminopyridin-2-yl)-2-piperidin-1-ylacetamide or N-(4-thiopyridin-2-yl)-2-piperidin-1-ylacetamide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, while the piperidine ring can enhance the binding affinity through additional interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)-2-piperidin-1-ylacetamide: Lacks the bromine atom, which may affect its reactivity and binding affinity.

    N-(4-chloropyridin-2-yl)-2-piperidin-1-ylacetamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

    N-(4-fluoropyridin-2-yl)-2-piperidin-1-ylacetamide: The presence of a fluorine atom can alter the compound’s lipophilicity and metabolic stability.

Uniqueness

N-(4-bromopyridin-2-yl)-2-piperidin-1-ylacetamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to target proteins. This makes it a valuable compound for the development of new therapeutic agents and materials.

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